molecular formula C15H24OSi B15066738 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one CAS No. 154735-89-4

1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one

Cat. No.: B15066738
CAS No.: 154735-89-4
M. Wt: 248.43 g/mol
InChI Key: JZARWSLEXBHTDE-UHFFFAOYSA-N
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Description

1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one is a substituted acetophenone derivative featuring a methyl group at the ortho position and a 3-(trimethylsilyl)propyl substituent at the para position of the aromatic ring. The trimethylsilyl (TMS) group is a bulky, electron-donating organosilicon moiety that enhances lipophilicity and may influence steric interactions in chemical or biological systems. This compound’s structural uniqueness lies in its hybrid aromatic-silicon architecture, which distinguishes it from conventional acetophenone analogs.

Properties

CAS No.

154735-89-4

Molecular Formula

C15H24OSi

Molecular Weight

248.43 g/mol

IUPAC Name

1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone

InChI

InChI=1S/C15H24OSi/c1-12-8-6-9-14(15(12)13(2)16)10-7-11-17(3,4)5/h6,8-9H,7,10-11H2,1-5H3

InChI Key

JZARWSLEXBHTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCC[Si](C)(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Direct Acylation of Prefunctionalized Arenes

The Friedel-Crafts acylation remains a cornerstone for introducing ketones to aromatic systems. For the target compound, the challenge lies in achieving regioselective acylation on a di-ortho-substituted arene.

Procedure (adapted from):

  • Substrate Preparation : 2-Methyl-6-(3-(trimethylsilyl)propyl)benzene is synthesized via:
    • Suzuki-Miyaura Coupling : 1-Bromo-2-methyl-6-propylbenzene reacts with (3-(trimethylsilyl)propyl)boronic acid under Pd(PPh₃)₄ catalysis (yield: 68–72%).
    • Silica Gel Purification : Column chromatography (ethyl acetate/petroleum ether, 1:15) isolates the silylated intermediate.
  • Acylation :
    • Acetyl chloride (1.2 equiv.) and AlCl₃ (1.5 equiv.) in anhydrous CH₂Cl₂ at 0°C for 4 hr.
    • Yield : 58–64% after recrystallization.

Challenges :

  • Competing para-acylation due to the methyl group’s directing effect.
  • Steric hindrance from the bulky trimethylsilylpropyl group reduces reactivity.

Palladium-Catalyzed Cross-Coupling Approaches

Sequential C–Si and C–C Bond Formation

This method prioritizes introducing the silyl group before ketone installation to avoid side reactions.

Key Steps (based on):

  • Silylpropyl Installation :
    • Substrate : 2-Methyl-6-bromoacetophenone.
    • Coupling Reagent : (3-(Trimethylsilyl)propyl)magnesium bromide (3.0 equiv.).
    • Conditions : Pd(dba)₂ (5 mol%), SPhos ligand, THF, 80°C, 12 hr.
    • Yield : 74%.
  • Post-Functionalization :
    • Oxidation of byproducts (e.g., desilylated intermediates) with m-CPBA ensures purity.

Advantages :

  • High regiocontrol via Pd-mediated coupling.
  • Tolerance for pre-existing ketones.

Hydrosilylation of Propargyl Derivatives

Alkyne-to-Silylpropyl Conversion

Hydrosilylation offers atom-economical access to the trimethylsilylpropyl moiety.

Protocol (from):

  • Propargyl Intermediate : Synthesize 2-methyl-6-(prop-2-yn-1-yl)acetophenone via Sonogashira coupling (CuI, Pd(PPh₃)₂Cl₂).
  • Hydrosilylation :
    • Catalyst: Karstedt’s catalyst (Pt₂(dvs)₃, 0.1 mol%).
    • Silane: Trimethylsilane (2.0 equiv.), toluene, 60°C, 6 hr.
    • Yield : 82%.

Limitations :

  • Requires strict anhydrous conditions.
  • Over-reduction to propyl derivatives occurs with excess silane.

Silylation of Alkyl Intermediates

Nucleophilic Substitution on Halogenated Precursors

A two-step approach involving alkylation and silylation.

Procedure (adapted from):

  • Alkylation :
    • 2-Methyl-6-(3-chloropropyl)acetophenone is prepared via Friedel-Crafts alkylation of 2-methylacetophenone with 1-bromo-3-chloropropane (AlCl₃, 0°C).
  • Silylation :
    • Reagent : Trimethylsilyl chloride (2.5 equiv.), Et₃N (3.0 equiv.), DMF, 100°C, 8 hr.
    • Yield : 67% after distillation.

Side Reactions :

  • Elimination to allyl derivatives under basic conditions.
  • Competing O-silylation if hydroxyl groups are present.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Friedel-Crafts 58–64 One-pot acylation Low regioselectivity, steric hindrance
Pd-Catalyzed Coupling 68–74 High functional group tolerance Costly catalysts, multi-step synthesis
Hydrosilylation 82 Atom economy, mild conditions Sensitive to moisture, over-reduction
Nucleophilic Silylation 67 Simple reagents Competing elimination, moderate yields

Emerging Strategies

Electrochemical Silylation

Recent advances in electrosynthesis enable direct C–H silylation of arenes. Using (Me₃Si)₃Si–H as a mediator, 2-methylacetophenone undergoes regioselective silylation at the 6-position under constant potential (1.2 V). Initial yields reach 49%, with optimization ongoing.

Biocatalytic Approaches

Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in ionic liquids achieves 36% yield, avoiding harsh acids. Scalability remains a challenge.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts (≥$300/g) and trimethylsilane (≥$150/L) dominate expenses.
  • Waste Streams : AlCl₃ sludge from Friedel-Crafts requires neutralization (NaHCO₃), generating 2.5 kg waste per kg product.
  • Process Intensification : Continuous-flow systems reduce reaction times by 70% in Pd-mediated couplings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided () includes analogs of Montelukast-related compounds, which share a phenylpropanone backbone but differ in substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Implications
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one - Methyl (ortho)
- 3-(Trimethylsilyl)propyl (para)
High lipophilicity; potential steric hindrance; silicon-mediated stability .
(E)-1-{3-[2-(7-Chloroquinolin-2-yl)vinyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-one - 7-Chloroquinoline-vinyl
- 2-Hydroxypropan-2-yl
Enhanced hydrogen bonding (hydroxy group); chloroquinoline moiety for bioactivity .
[1-[[[(1R)-1-[3-[(Z)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid - Sulfanyl-methylcyclopropyl
- 7-Chloroquinoline-ethenyl
Improved metabolic stability (cyclopropyl); thioether linkage for covalent binding .

Key Findings from Structural Analysis

Lipophilicity and Solubility: The TMS group in the target compound increases hydrophobicity compared to hydroxypropan-2-yl or chloroquinoline substituents in analogs. This could reduce aqueous solubility but enhance membrane permeability .

Steric and Electronic Effects: The bulky TMS group may sterically hinder interactions at active sites in biological systems, unlike the planar chloroquinoline moiety, which facilitates π-π stacking with receptors . The methyl group at the ortho position in the target compound could induce torsional strain, altering conformational flexibility compared to para-substituted analogs.

Stability and Reactivity :

  • Silicon-carbon bonds in the TMS group are hydrolytically stable under neutral conditions but may degrade under acidic/basic environments, unlike sulfur or oxygen linkages in other compounds .
  • The cyclopropyl-acetic acid moiety in Montelukast derivatives enhances metabolic stability, whereas the TMS group’s inertness might reduce susceptibility to enzymatic degradation.

Research Implications and Limitations

  • Synthetic Utility: The TMS group in the target compound could serve as a protective group or directing agent in organometallic reactions, leveraging silicon’s unique reactivity.
  • Biological Relevance : While Montelukast analogs are designed for leukotriene receptor antagonism, the target compound’s lack of polar pharmacophores suggests divergent applications (e.g., hydrophobic coatings or silicone-based polymers).
  • Data Gaps : Direct experimental data (e.g., logP, binding affinities) for the target compound are absent in the provided evidence. Further studies are needed to validate hypothesized properties.

Biological Activity

1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one, also known by its CAS number 154735-89-4, is an organic compound with a molecular formula of C15H24OSi. This compound has garnered interest in various fields due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, presenting data tables, case studies, and research findings.

The compound features a trimethylsilyl group attached to a propyl chain, which is further connected to a phenyl ring substituted with a methyl group and an ethanone moiety. The presence of the trimethylsilyl group enhances its lipophilicity and stability, making it an interesting candidate for biological applications.

PropertyValue
CAS No. 154735-89-4
Molecular Formula C15H24OSi
Molecular Weight 248.43 g/mol
IUPAC Name 1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone
InChI Key JZARWSLEXBHTDE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trimethylsilyl group increases the compound's ability to penetrate biological membranes, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can modulate various biological processes, leading to potential therapeutic effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. One notable study evaluated its effects on human cancer cell lines, revealing that it induced apoptosis in cancer cells through the activation of specific signaling pathways. The findings suggest that the compound could serve as a lead structure for novel anticancer drugs.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of several silyl-substituted phenyl ethanones, including this compound. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Mechanisms

Another research project investigated the anticancer mechanisms of similar compounds. The study found that treatment with this compound led to cell cycle arrest and increased levels of reactive oxygen species (ROS) in cancer cells, indicating a potential mechanism for its anticancer effects.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trimethylsilylpropyl group. Key steps include:

  • Silylation : Use trimethylsilyl chloride or hexamethyldisilazane to functionalize intermediates.
  • Acylation : Employ acetyl chloride with Lewis acids (e.g., AlCl₃) under anhydrous conditions.
  • Optimization : Control temperature (0–25°C) and moisture-free environments to prevent silyl group hydrolysis. Monitor yields via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the acetyl group (δ 2.5–2.7 ppm). The trimethylsilyl (TMS) group appears as a singlet at δ 0.1–0.3 ppm .
  • FT-IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and Si-C bonds (1250–750 cm⁻¹).
  • HRMS : Validate molecular weight (C₁₅H₂₂OSi, [M+H]⁺ = 263.14).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, X-ray crystallography (if crystalline), and computational predictions (DFT for ¹³C chemical shifts).
  • Isotopic Labeling : Use deuterated solvents or ²⁹Si NMR to trace silyl group stability.
  • Batch Analysis : Compare reaction intermediates (e.g., silylated precursors) to isolate variability sources .

Q. What computational approaches predict the reactivity of the trimethylsilylpropyl group in catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Model steric effects (e.g., Tolman cone angle) and electron density distribution to assess Si-C bond stability.
  • Molecular Dynamics : Simulate interactions with solvents (e.g., THF vs. DMF) to optimize reaction media.
  • Software Tools : Use Gaussian or ORCA for energy minimization; Discovery Studio for docking studies in biological contexts .

Q. How can organic degradation during prolonged experiments be minimized?

  • Methodological Answer :

  • Temperature Control : Store samples at 4°C or use cryogenic cooling to slow decomposition .
  • Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation.
  • Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents to inhibit metal-catalyzed degradation .

Q. What methodologies assess the compound’s potential biological activity?

  • Methodological Answer :

  • In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against E. coli or S. aureus), and enzyme inhibition (e.g., COX-2).
  • ADMET Profiling : Use Caco-2 cells for permeability and liver microsomes for metabolic stability .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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